N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
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Overview
Description
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is an organic compound with a complex structure that includes a hydrazine group, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with acetoacetic ester to form the intermediate compound.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis, where hydrazine is used to replace the ester group with a hydrazine group.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]propionamide
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Properties
CAS No. |
143417-42-9 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7+ |
InChI Key |
XNNGXWQPISXVFG-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NN |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
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